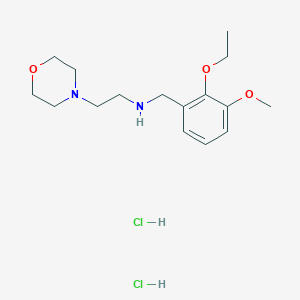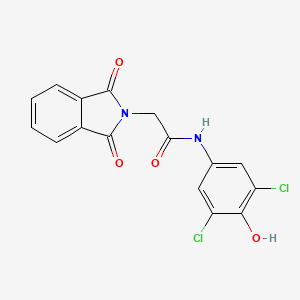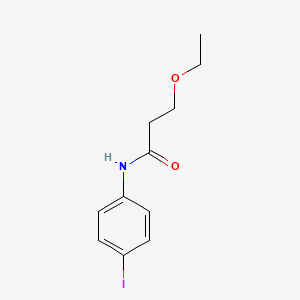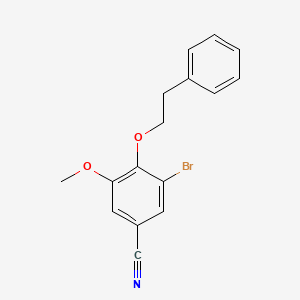![molecular formula C17H23NO5 B4200388 2-isobutyl-5-{[4-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4200388.png)
2-isobutyl-5-{[4-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid
Overview
Description
2-isobutyl-5-{[4-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid, also known as IBMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
2-isobutyl-5-{[4-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play a role in inflammation and tumor growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
The mechanism of action of 2-isobutyl-5-{[4-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid involves the inhibition of various enzymes, such as COX-2 and LOX, which are involved in the production of inflammatory mediators. This compound also induces apoptosis in cancer cells by activating certain signaling pathways. Additionally, this compound has been found to modulate the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In addition, this compound has been found to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-isobutyl-5-{[4-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable under various conditions, making it suitable for use in different experimental settings. However, this compound has some limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-isobutyl-5-{[4-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of new therapeutic applications for this compound, such as its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to understand the mechanism of action of this compound and its effects on different signaling pathways.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anti-tumor properties and has been found to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. This compound has several advantages for lab experiments, such as its ease of synthesis and stability, but also has some limitations, such as its low solubility in water. There are several future directions for research on this compound, including the development of more efficient synthesis methods and the identification of new therapeutic applications.
properties
IUPAC Name |
5-(4-methoxycarbonylanilino)-2-(2-methylpropyl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-11(2)10-13(16(20)21)6-9-15(19)18-14-7-4-12(5-8-14)17(22)23-3/h4-5,7-8,11,13H,6,9-10H2,1-3H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUFEYUEVKBHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCC(=O)NC1=CC=C(C=C1)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzonitrile](/img/structure/B4200306.png)


![N-(tert-butyl)-2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4200321.png)
![6-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4200331.png)

![N-{5-[(3-anilino-3-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4200345.png)



![6-benzyl-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4200378.png)

amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4200395.png)
![N-(2,3-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4200399.png)